molecular formula C6H10N2S B14515384 1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole CAS No. 62652-34-0

1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole

Cat. No.: B14515384
CAS No.: 62652-34-0
M. Wt: 142.22 g/mol
InChI Key: REWYUKCABVOPSB-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole is a heterocyclic compound with a pyrazole ring structure This compound is characterized by the presence of two methyl groups and a methylsulfanyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole can be synthesized through various synthetic routes. One common method involves the thiomethylation reaction of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with formaldehyde and thiols in an aqueous medium under different conditions such as room temperature, 80°C, ultrasonication, or microwave irradiation . This method allows for the selective synthesis of acyclic sulfanyl derivatives of ampyrone.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of water as a solvent in reaction media has opened new, sustainable routes for organic synthesis, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . By inhibiting these enzymes, the compound can reduce inflammation and provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,5-Dimethyl-3-(methylsulfanyl)-1H-pyrazole include other pyrazole derivatives such as:

Uniqueness

This compound is unique due to the presence of the methylsulfanyl group, which imparts specific chemical properties and biological activities

Properties

CAS No.

62652-34-0

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

1,5-dimethyl-3-methylsulfanylpyrazole

InChI

InChI=1S/C6H10N2S/c1-5-4-6(9-3)7-8(5)2/h4H,1-3H3

InChI Key

REWYUKCABVOPSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)SC

Origin of Product

United States

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